7-ethyl-1,3-benzothiazol-2-amine
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Description
7-ethyl-1,3-benzothiazol-2-amine is a heterocyclic compound with a benzothiazole core structure. It is a derivative of benzothiazole, which is a bicyclic system with multiple applications in the field of synthetic and medicinal chemistry . This compound is known to exhibit a wide range of biological properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole core with an ethyl group attached to the 7th position and an amine group attached to the 2nd position . The empirical formula is C9H10N2S .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 7-ethyl-1,3-benzothiazol-2-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-nitrobenzoic acid", "ethylamine", "sulfur", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "ammonium chloride", "iron powder" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid using sulfur and sodium hydroxide", "Step 2: Cyclization of 2-aminobenzoic acid with ethylamine and sulfur to form 7-ethyl-1,3-benzothiazole-2-carboxylic acid", "Step 3: Reduction of 7-ethyl-1,3-benzothiazole-2-carboxylic acid to 7-ethyl-1,3-benzothiazol-2-amine using iron powder and hydrochloric acid", "Step 4: Formation of the hydrochloride salt of 7-ethyl-1,3-benzothiazol-2-amine by reacting with hydrochloric acid and ammonium chloride" ] } | |
CAS No. |
1379358-69-6 |
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
7-ethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
PUOCKYDMQIUPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
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